Cas no 4282-26-2 (4-(Methoxycarbonyl)furan-3-carboxylic acid)

4-(Methoxycarbonyl)furan-3-carboxylic acid structure
4282-26-2 structure
Product name:4-(Methoxycarbonyl)furan-3-carboxylic acid
CAS No:4282-26-2
MF:C7H5O5-
Molecular Weight:169.1116
MDL:MFCD00094183
CID:1515310
PubChem ID:13265891

4-(Methoxycarbonyl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3,4-Furandicarboxylic acid, monomethyl ester
    • 4-methoxycarbonylfuran-3-carboxylate
    • 4-(methoxycarbonyl)furan-3-carboxylic acid
    • 3-Furancarboxylic acid, 4-methoxycarbonyl-
    • 4-(methoxycarbonyl)furan-3-carboxylicacid
    • LWUGISMNFCGOIY-UHFFFAOYSA-N
    • Z1262511791
    • SCHEMBL201394
    • 4-methoxycarbonylfuran-3-carboxylic acid
    • EN300-378780
    • 4282-26-2
    • 4-(Methoxycarbonyl)furan-3-carboxylic acid
    • MDL: MFCD00094183
    • インチ: InChI=1S/C7H6O5/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3,(H,8,9)
    • InChIKey: LWUGISMNFCGOIY-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=COC=C1C(=O)O

計算された属性

  • 精确分子量: 169.01365
  • 同位素质量: 170.02152329g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 76.7Ų

じっけんとくせい

  • PSA: 79.57

4-(Methoxycarbonyl)furan-3-carboxylic acid Security Information

4-(Methoxycarbonyl)furan-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-378780-0.5g
4-(methoxycarbonyl)furan-3-carboxylic acid
4282-26-2 95%
0.5g
$847.0 2023-08-31
1PlusChem
1P01GD9L-1g
3,4-Furandicarboxylic acid, monomethyl ester
4282-26-2 95%
1g
$1405.00 2024-05-02
Enamine
EN300-378780-10g
4-(methoxycarbonyl)furan-3-carboxylic acid
4282-26-2 95%
10g
$4667.0 2023-08-31
1PlusChem
1P01GD9L-250mg
3,4-Furandicarboxylic acid, monomethyl ester
4282-26-2 95%
250mg
$727.00 2024-05-02
Aaron
AR01GDHX-10g
3,4-Furandicarboxylic acid, monomethyl ester
4282-26-2 95%
10g
$6443.00 2023-12-15
1PlusChem
1P01GD9L-100mg
3,4-Furandicarboxylic acid, monomethyl ester
4282-26-2 95%
100mg
$527.00 2024-05-02
1PlusChem
1P01GD9L-5g
3,4-Furandicarboxylic acid, monomethyl ester
4282-26-2 95%
5g
$3952.00 2024-05-02
Aaron
AR01GDHX-500mg
3,4-Furandicarboxylic acid, monomethyl ester
4282-26-2 95%
500mg
$1190.00 2025-02-14
1PlusChem
1P01GD9L-500mg
3,4-Furandicarboxylic acid, monomethyl ester
4282-26-2 95%
500mg
$1109.00 2024-05-02
Chemenu
CM520055-1g
4-(Methoxycarbonyl)furan-3-carboxylic acid
4282-26-2 97%
1g
$309 2023-02-02

4-(Methoxycarbonyl)furan-3-carboxylic acid 関連文献

4-(Methoxycarbonyl)furan-3-carboxylic acidに関する追加情報

3,4-Furandicarboxylic Acid, Monomethyl Ester (CAS No. 4282-26-2): A Comprehensive Overview

The compound 3,4-furandicarboxylic acid, monomethyl ester (CAS No. 4282-26-2) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is derived from furan, a five-membered aromatic heterocyclic compound, and is characterized by the presence of two carboxylic acid groups at the 3 and 4 positions of the furan ring. One of these carboxylic acid groups is esterified with a methyl group, forming the monomethyl ester. The structure of this compound makes it highly reactive and suitable for a wide range of chemical transformations.

Chemical Structure and Properties

The molecular formula of 3,4-furandicarboxylic acid, monomethyl ester is C7H6O5, with a molecular weight of approximately 186.13 g/mol. The compound exists as a white crystalline solid and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its melting point is around 150°C, and it exhibits moderate acidity due to the presence of carboxylic acid groups.

Synthesis and Applications

The synthesis of 3,4-furandicarboxylic acid, monomethyl ester typically involves the oxidation of furfuryl alcohol or related compounds under controlled conditions. Recent advancements in catalytic oxidation techniques have enabled the efficient production of this compound with high purity. The esterification process can be tailored to produce either the mono or diester forms depending on the specific application requirements.

This compound finds extensive use in the preparation of advanced materials such as polyesters and polyamides. Its ability to form strong intermolecular hydrogen bonds makes it an ideal precursor for high-performance polymers used in aerospace, automotive industries, and electronic applications. Additionally, 3,4-furandicarboxylic acid, monomethyl ester serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity and functional group compatibility.

Recent Research Developments

Recent studies have explored the use of 3,4-furandicarboxylic acid, monomethyl ester in bio-based polymer production. Researchers have demonstrated that this compound can be polymerized with renewable resources such as plant oils to create biodegradable plastics with excellent mechanical properties. This development aligns with global efforts to reduce reliance on petroleum-based materials and promote sustainable manufacturing practices.

In another groundbreaking application, scientists have utilized this compound as a building block for constructing advanced drug delivery systems. By incorporating 3,4-furandicarboxylic acid, monomethyl ester into hydrogel matrices, they have achieved controlled drug release profiles that enhance therapeutic efficacy while minimizing side effects.

Furthermore, investigations into the electrochemical properties of this compound have revealed its potential as an electrolyte additive in lithium-ion batteries. The ability of 3,4-furandicarboxylic acid, monomethyl ester to stabilize electrode surfaces and improve ion transport efficiency has garnered significant attention from researchers in the field of energy storage.

Safety Considerations

While handling 3,4-furandicarboxylic acid, monomethyl ester, it is essential to adhere to standard laboratory safety protocols. Although not classified as a hazardous material under normal conditions, prolonged exposure may cause skin or eye irritation. Proper ventilation should be ensured during synthesis or processing to avoid inhalation of dust or vapors.

Given its multifaceted applications and ongoing research advancements, 3,4-furandicarboxylic acid, monomethyl ester (CAS No. 4282-26-2) remains a critical compound in modern chemistry. Its versatility as a precursor for advanced materials and its compatibility with sustainable manufacturing processes position it as a key player in future technological innovations.

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